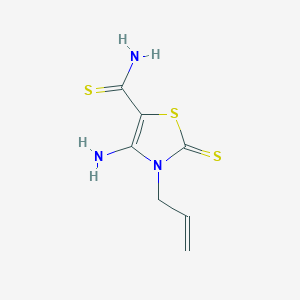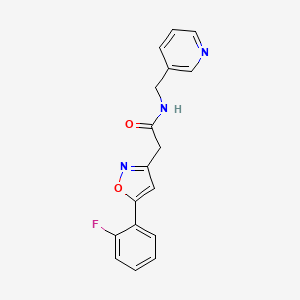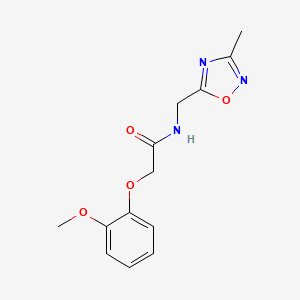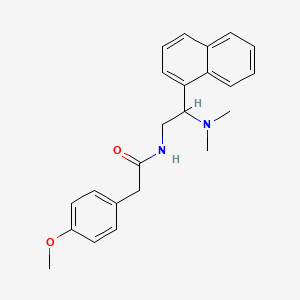![molecular formula C16H13N5O B2976185 N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea CAS No. 240115-83-7](/img/structure/B2976185.png)
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .Molecular Structure Analysis
The molecular structure of “N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea” is complex, with a molecular formula of C16H13N5O. The structure is composed of a phenyl group (a benzene ring), a pyridinyl group (a benzene ring with a nitrogen atom), and a pyrimidinyl group (a six-membered ring with two nitrogen atoms), all connected by urea linkages (a carbonyl group flanked by two amine groups).Chemical Reactions Analysis
The reaction of “N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea” is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .Applications De Recherche Scientifique
Cytokinin Activities
The compound has been found to have cytokinin activities . Cytokinins are a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in various processes of plant growth and development, including the regulation of bud growth, and the stimulation of seed germination .
2. Inhibition of Class III Receptor Tyrosine Kinase The compound has been identified as a selective inhibitor of the class III receptor tyrosine kinase subfamily . This subfamily of kinases is often associated with the development and progression of cancer, and inhibitors can be used as a therapeutic strategy for treating various types of cancer .
Antiproliferative Activity
Several derivatives of the compound have shown moderate to excellent potency against various cancer cell lines, including A549, HCT-116, and PC-3 . This suggests that the compound and its derivatives could be used as potential anticancer agents .
Antioxidant and Anti-inflammatory Activities
Some derivatives of the compound have demonstrated potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This suggests potential applications in the treatment of diseases associated with inflammation and oxidative stress .
Kinase Inhibition
The compound has been found to demonstrate high enzymatic potency against AKT1, AKT2, and AKT3 . These kinases play key roles in various cellular processes such as cell survival, proliferation, and migration. Inhibitors of these kinases are therefore of great interest for the development of new therapeutic strategies, particularly in the field of oncology .
Potential Applications in Drug Development
Given the compound’s various biological activities, it could serve as a valuable scaffold for the development of new drugs. Its structure could be modified to enhance its activity, selectivity, and pharmacokinetic properties, potentially leading to the development of more effective and safer therapeutic agents .
Propriétés
IUPAC Name |
1-phenyl-3-(4-pyridin-2-ylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(19-12-6-2-1-3-7-12)21-15-18-11-9-14(20-15)13-8-4-5-10-17-13/h1-11H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHYBVSNVRQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)

![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)
![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)


